molecular formula C21H34Na4O6P2 B8069490 digeranyl bisphosphonate

digeranyl bisphosphonate

Cat. No.: B8069490
M. Wt: 536.4 g/mol
InChI Key: MPGGMSSLQRFXRP-DRLFUFNGSA-J
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Description

digeranyl bisphosphonate is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple double bonds and a phosphonato group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of digeranyl bisphosphonate typically involves the reaction of appropriate phosphine precursors with sodium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually heated to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques such as crystallization and chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

digeranyl bisphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxides.

    Reduction: It can be reduced to form lower oxidation state species.

    Substitution: The phosphonato group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, digeranyl bisphosphonate is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with various metal ions, which are useful in catalysis and material science.

Biology

In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, research is ongoing to explore its potential therapeutic applications. Its unique chemical properties may offer advantages in drug delivery and targeted therapy.

Industry

In industry, this compound is used in the production of advanced materials. Its ability to form stable complexes with metals makes it valuable in the manufacturing of catalysts and other high-performance materials.

Mechanism of Action

The mechanism of action of digeranyl bisphosphonate involves its interaction with specific molecular targets. The phosphonato group can bind to metal ions, altering their reactivity and stability. This interaction is crucial in catalysis and other chemical processes. Additionally, the compound’s ability to form stable complexes with biological macromolecules underlies its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrasodium ethylenediaminetetraacetate: A chelating agent used in various applications, including medicine and industry.

    7-oxo-11E-Tetradecenoic acid: A long-chain fatty acid with different chemical properties and applications.

Uniqueness

digeranyl bisphosphonate is unique due to its complex structure and versatile reactivity. Unlike simpler chelating agents, it can form stable complexes with a wide range of metal ions, making it valuable in both scientific research and industrial applications.

Properties

IUPAC Name

tetrasodium;dioxido-oxo-[(6E,11E)-2,6,12,16-tetramethyl-9-phosphonatoheptadeca-2,6,11,15-tetraen-9-yl]-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38O6P2.4Na/c1-17(2)9-7-11-19(5)13-15-21(28(22,23)24,29(25,26)27)16-14-20(6)12-8-10-18(3)4;;;;/h9-10,13-14H,7-8,11-12,15-16H2,1-6H3,(H2,22,23,24)(H2,25,26,27);;;;/q;4*+1/p-4/b19-13+,20-14+;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPGGMSSLQRFXRP-DRLFUFNGSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCC(CC=C(C)CCC=C(C)C)(P(=O)([O-])[O-])P(=O)([O-])[O-])C)C.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CC(P(=O)([O-])[O-])(P(=O)([O-])[O-])C/C=C(/CCC=C(C)C)\C)/C)C.[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34Na4O6P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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